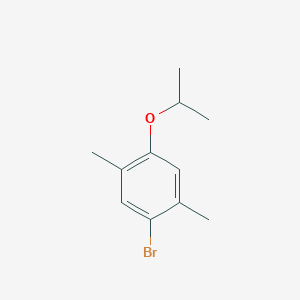
1-Bromo-4-isopropoxy-2,5-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-isopropoxy-2,5-dimethylbenzene is an organic compound with the molecular formula C11H15BrO. It is a brominated aromatic compound, characterized by a benzene ring substituted with a bromo group, an isopropoxy group, and two methyl groups. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-4-isopropoxy-2,5-dimethylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-isopropoxy-2,5-dimethylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as distillation and recrystallization, helps in obtaining high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-isopropoxy-2,5-dimethylbenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles in the presence of suitable catalysts.
Nucleophilic Substitution: The isopropoxy group can be substituted by nucleophiles under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized
Major Products:
Electrophilic Aromatic Substitution: Products include various substituted aromatic compounds.
Nucleophilic Substitution: Products include different alkoxy or amino derivatives.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include dehalogenated and reduced aromatic compounds
Applications De Recherche Scientifique
1-Bromo-4-isopropoxy-2,5-dimethylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-isopropoxy-2,5-dimethylbenzene depends on its use in specific chemical reactions. As a brominated aromatic compound, it can act as an electrophile in electrophilic aromatic substitution reactions. The bromine atom can be replaced by other electrophiles, leading to the formation of various substituted aromatic compounds. The isopropoxy group can also participate in nucleophilic substitution reactions, where it is replaced by nucleophiles under basic conditions.
Comparaison Avec Des Composés Similaires
1-Bromo-2,4-dimethylbenzene: Similar structure but lacks the isopropoxy group.
1-Bromo-4-isopropoxybenzene: Similar structure but lacks the additional methyl groups.
1-Bromo-2,5-dimethylbenzene: Similar structure but lacks the isopropoxy group
Uniqueness: 1-Bromo-4-isopropoxy-2,5-dimethylbenzene is unique due to the presence of both the isopropoxy group and two methyl groups on the benzene ring. This combination of substituents imparts specific chemical properties and reactivity, making it valuable for various applications in organic synthesis and scientific research .
Propriétés
Formule moléculaire |
C11H15BrO |
|---|---|
Poids moléculaire |
243.14 g/mol |
Nom IUPAC |
1-bromo-2,5-dimethyl-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H15BrO/c1-7(2)13-11-6-8(3)10(12)5-9(11)4/h5-7H,1-4H3 |
Clé InChI |
IYFKJGUTUJCMNI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Br)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13987097.png)

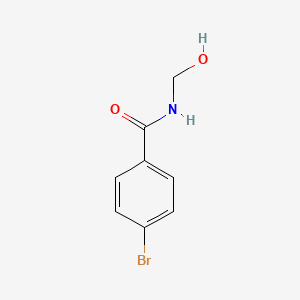
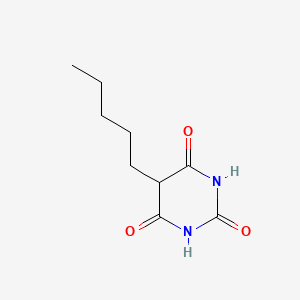
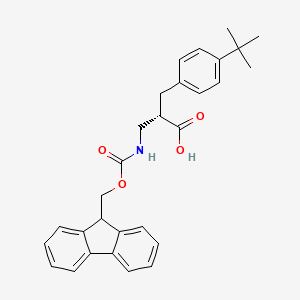
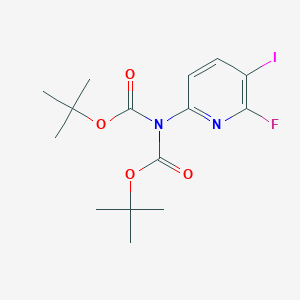
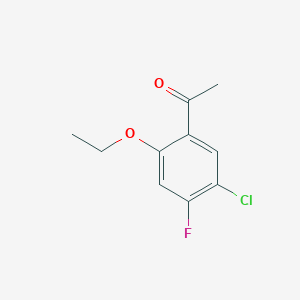
![[2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene](/img/structure/B13987120.png)
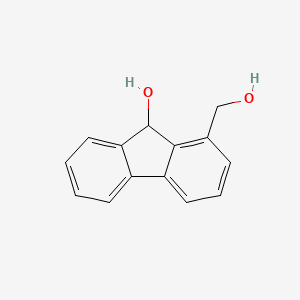
![n-{2-Methoxy-4-[(e)-phenyldiazenyl]phenyl}acetamide](/img/structure/B13987138.png)

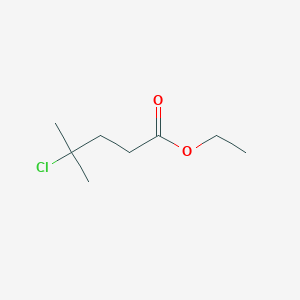
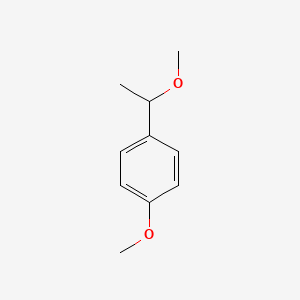
![3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13987181.png)
